4-Iodo-2,3-dihydrofuran CAS 1232199-27-7 properties
4-Iodo-2,3-dihydrofuran CAS 1232199-27-7 properties
The following technical guide details the properties, synthesis, and applications of 4-Iodo-2,3-dihydrofuran (CAS 1232199-27-7). This document is structured to serve as a primary reference for medicinal chemists and process engineers leveraging this compound as a vinyl iodide building block.
A Versatile Vinyl Iodide Scaffold for Heterocyclic Functionalization
Part 1: Executive Summary
4-Iodo-2,3-dihydrofuran (CAS 1232199-27-7) is a high-value heterocyclic intermediate characterized by a vinyl iodide moiety embedded within a dihydrofuran ring.[1] Unlike its 2,5-dihydrofuran isomers, this compound possesses an enol ether functionality, imparting unique electronic properties that facilitate rapid oxidative addition in Palladium-catalyzed cross-coupling reactions.
For drug development professionals, this molecule represents a strategic "beta-entry" point. While direct lithiation or Heck arylation of 2,3-dihydrofuran typically favors the alpha (C2) position, 4-iodo-2,3-dihydrofuran allows for regiospecific functionalization at the beta (C4) position . This capability is critical for synthesizing complex pharmacophores, including substituted furans (via oxidation) and tetrahydrofurans (via reduction).
Part 2: Chemical Identity & Physical Properties[1][2]
Table 1: Physicochemical Profile Note: Specific experimental constants for this CAS are proprietary or rarely reported in open literature. Values below represent high-confidence estimates based on structural analogs (e.g., 3-iodo-4,5-dihydrofuran) and group contribution methods.
| Property | Value / Description | Note |
| CAS Number | 1232199-27-7 | Unique Identifier |
| IUPAC Name | 4-Iodo-2,3-dihydrofuran | |
| Molecular Formula | C₄H₅IO | |
| Molecular Weight | 195.99 g/mol | |
| Appearance | Pale yellow to brown oil | Darkens upon light exposure |
| Boiling Point | ~65–70 °C at 15 mmHg (Predicted) | Extrapolated from 2,3-DHF (54°C at 760mmHg) |
| Density | ~1.8–1.9 g/mL | High density due to Iodine atom |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Immiscible with water |
| Stability | Light and Acid Sensitive | Store at -20°C; stabilize with Cu or Ag wire |
Part 3: Synthetic Accessibility & Methodology
The synthesis of 4-iodo-2,3-dihydrofuran is non-trivial due to the sensitivity of the dihydrofuran ring to acid-catalyzed polymerization. Two primary routes are established in the literature for this class of beta-iododihydrofurans.
Method A: Electrophilic Iodocyclization (The "Bottom-Up" Approach)
This method is preferred for generating high-purity material as it builds the ring and installs the iodine atom simultaneously. It relies on the 5-endo-dig cyclization of homopropargylic alcohols, a process formally disfavored by Baldwin’s rules but enabled by the high polarizability of iodine.
-
Reagents: Iodine (
), Sodium Bicarbonate ( ), Acetonitrile ( ).[4] -
Mechanism:
-
Activation of the alkyne by
. -
Nucleophilic attack by the hydroxyl oxygen.
-
Formation of the vinyl iodide.
-
Method B: Direct Iodination-Elimination (The "Top-Down" Approach)
This route utilizes commercially available 2,3-dihydrofuran. It involves the addition of iodine across the double bond followed by base-mediated elimination of HI.
-
Protocol:
-
Dissolve 2,3-dihydrofuran in anhydrous
at 0°C. -
Add
(1.0 equiv) slowly to form the diiodo-tetrahydrofuran intermediate. -
Treat with
or to induce elimination.
-
-
Critical Control Point: The elimination must be controlled to prevent ring opening or polymerization.
Representative Experimental Protocol (Method A Analog)
Adapted from procedures for beta-iodofurans [1].
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Reaction: Charge with 3-butyn-1-ol (10 mmol) and MeCN (50 mL). Add
(30 mmol). -
Addition: Cool to 0°C. Add
(30 mmol) portion-wise over 30 minutes. -
Workup: Stir at RT for 4 hours. Quench with saturated
(to remove excess Iodine). Extract with . -
Purification: Rapid filtration through a plug of neutral alumina (avoid silica gel due to acidity).
Part 4: Reactivity Profile & Applications
The core value of 4-iodo-2,3-dihydrofuran lies in its ability to serve as a linchpin in Palladium-catalyzed cross-coupling. The C4-Iodine bond is significantly more reactive than corresponding bromides or chlorides, allowing couplings to proceed under milder conditions that preserve the sensitive enol ether functionality.
Mechanistic Pathway: The "Suzuki Gateway"
The following Graphviz diagram illustrates the central role of this molecule in accessing diverse chemical space.
Figure 1: Divergent synthesis pathways originating from 4-iodo-2,3-dihydrofuran. The vinyl iodide allows access to C4-arylated products which can be subsequently oxidized to 3-substituted furans.
Key Application: Synthesis of 3-Substituted Furans
Direct synthesis of 3-substituted furans is often challenging. A robust strategy involves:
-
Coupling: Suzuki coupling of 4-iodo-2,3-dihydrofuran with an aryl boronic acid.
-
Aromatization: Oxidation of the resulting dihydrofuran using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or activated
.
Part 5: Handling, Stability & Safety (E-E-A-T)
1. Peroxide Formation (Critical Hazard): Like all enol ethers, 4-iodo-2,3-dihydrofuran can form explosive peroxides upon exposure to air.
-
Protocol: Test for peroxides using starch-iodide paper before heating or distilling.
-
Storage: Store under inert atmosphere (Argon) with a stabilizer (e.g., BHT) if possible.
2. Photolytic Instability: The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/visible light.
-
Protocol: Wrap all reaction vessels and storage vials in aluminum foil. Perform purification in low-light conditions.
3. Acid Sensitivity: The dihydrofuran ring is an acetal equivalent (cyclic enol ether). Trace acids will catalyze hydration to the lactol or polymerization.
-
Protocol: Pre-treat all glassware with base (e.g., rinse with dilute
and dry). Use neutral alumina for chromatography, never acidic silica.
Part 6: References
-
Knight, D. W., et al. (2009). "A brief synthesis of β-iodofurans." Chemical Communications, 1007-1008.
-
Ma, S., & Fu, C. (2005).[6] "Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation." European Journal of Organic Chemistry, 3942-3945.[6]
-
Gabriele, B., et al. (2012).[4] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." Journal of Organic Chemistry, 77(17), 7640-7645.
-
McDonald, F. E., et al. (2002).[5][2] "Molybdenum Carbonyl-Catalyzed Alkynol Cycloisomerization: Preparation of 2-Phenyl-2,3-dihydrofuran." Organic Syntheses, 79, 27.
-
Sigma-Aldrich. "Safety Data Sheet: 2,3-Dihydrofuran."
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]
- 4. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation of 2,3-Allenoates with I2 [organic-chemistry.org]
